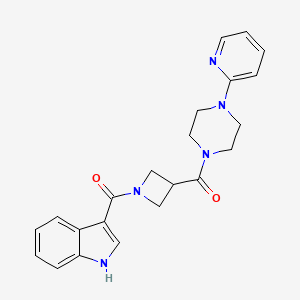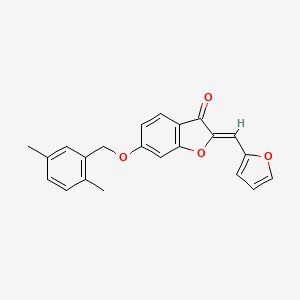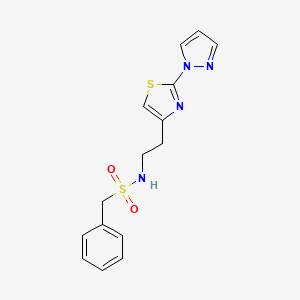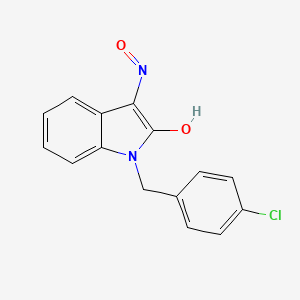
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide” is an organic compound with the CAS Number: 2253639-56-2 . It has a molecular weight of 406.9 . The IUPAC name for this compound is 2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide . The InChI code for this compound is 1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide” can be deduced from its IUPAC name and InChI code. It contains a pyridine ring with a bromine atom at the 2-position. Attached to the 4-position of the pyridine ring is a propanoic acid moiety, with an amino group at the 2-position .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation are not specified in the sources I have access to.Aplicaciones Científicas De Investigación
Plant Growth Regulation : Phillips, Rattigan, and Teitei (1981) discovered that β-(6-Bromopyridin-3-yl)alanine, a compound closely related to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, interferes with the morphological development of the crucifer Arabidopsis thaliana. It appears to overcome the normal apical dominance control within the seedling, leading to multi-stemmed plants rather than single-stemmed ones (Phillips, Rattigan, & Teitei, 1981).
Synthesis and Anticancer Activity : Saad and Moustafa (2011) synthesized a series of compounds using different halo compounds, including a structure similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. They found significant anticancer activities in vitro for some of these compounds, indicating potential use in cancer treatment (Saad & Moustafa, 2011).
Chemical Synthesis Improvement : Kitagawa et al. (2004) improved the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, including compounds with structures similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. This method avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus, which is critical for maintaining the integrity of the compound during synthesis (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
DNA Binding Studies and Antiproliferative Activity : Riccardi et al. (2019) worked on platinum complexes with an alanine-based amino acid similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. They observed moderate cytotoxic activity on cancer cells for some of these complexes, highlighting their potential in cancer treatment and the importance of the structure in drug design (Riccardi et al., 2019).
Protonation and Hydrogen Bonding Studies : Böck et al. (2021) studied the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Their research provides insights into the structural and chemical properties of compounds including 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, which is crucial for understanding their biological activity (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKOAVBRAVKIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)
![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)
![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)


![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
![N-(4-acetylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2404149.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)

